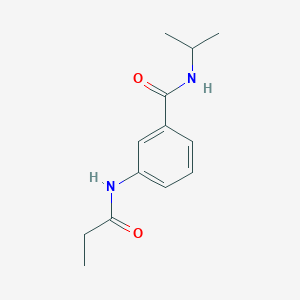

![molecular formula C17H19N3O2 B269194 N-{4-[(anilinocarbonyl)amino]phenyl}-2-methylpropanamide](/img/structure/B269194.png)

N-{4-[(anilinocarbonyl)amino]phenyl}-2-methylpropanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-{4-[(anilinocarbonyl)amino]phenyl}-2-methylpropanamide, also known as N-(4-(aminocarbonyl)phenyl)-2-methylpropanamide (NAPA), is a small molecule inhibitor of the enzyme, dipeptidyl peptidase-4 (DPP-4). DPP-4 is involved in the degradation of incretin hormones, which regulate glucose homeostasis. NAPA has been studied for its potential use in the treatment of type 2 diabetes mellitus (T2DM) and other metabolic disorders.

Wirkmechanismus

NAPA is a competitive inhibitor of DPP-4, which prevents the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, NAPA increases the levels of these hormones, which leads to increased insulin secretion and decreased glucagon secretion. This results in improved glucose homeostasis.

Biochemical and Physiological Effects

NAPA has been shown to improve glucose tolerance and insulin sensitivity in animal models of T2DM. In clinical trials, NAPA has been shown to reduce HbA1c levels and improve fasting plasma glucose levels in patients with T2DM. NAPA has also been shown to have beneficial effects on lipid metabolism, reducing triglyceride levels and increasing HDL cholesterol levels.

Vorteile Und Einschränkungen Für Laborexperimente

NAPA is a well-characterized small molecule inhibitor of DPP-4, which makes it a useful tool for studying the role of DPP-4 in glucose homeostasis and other physiological processes. However, as with any small molecule inhibitor, there are limitations to its use in lab experiments. NAPA may have off-target effects, and its efficacy may be influenced by factors such as cell type and experimental conditions.

Zukünftige Richtungen

There are several potential future directions for research on NAPA and its use in the treatment of metabolic disorders. These include:

1. Combination therapy: NAPA may be used in combination with other antidiabetic agents to improve glycemic control in patients with T2DM.

2. Mechanistic studies: Further studies are needed to elucidate the mechanisms by which NAPA improves glucose homeostasis and other metabolic parameters.

3. Safety and tolerability: Long-term safety and tolerability studies are needed to evaluate the potential adverse effects of NAPA.

4. Other metabolic disorders: NAPA may have potential therapeutic applications in other metabolic disorders such as obesity and non-alcoholic fatty liver disease.

In conclusion, N-{4-[(anilinocarbonyl)amino]phenyl}-2-methylpropanamide{4-[(anilinocarbonyl)amino]phenyl}-2-methylpropanamide is a small molecule inhibitor of DPP-4 that has shown promise in the treatment of T2DM and other metabolic disorders. Further research is needed to fully elucidate its mechanisms of action and potential therapeutic applications.

Synthesemethoden

The synthesis of NAPA involves the reaction of 4-aminobenzoic acid with 2-methylpropanoyl chloride to form N-{4-[(anilinocarbonyl)amino]phenyl}-2-methylpropanamide(4-aminobenzoyl)-2-methylpropanamide. This intermediate is then reacted with anilinocarbonyl chloride to form NAPA. The synthesis of NAPA has been optimized for high yield and purity in several studies.

Wissenschaftliche Forschungsanwendungen

NAPA has been extensively studied for its potential use in the treatment of T2DM. In preclinical studies, NAPA has been shown to improve glucose tolerance and insulin sensitivity in animal models of T2DM. Clinical trials have also demonstrated the efficacy of NAPA in improving glycemic control in patients with T2DM.

Eigenschaften

Produktname |

N-{4-[(anilinocarbonyl)amino]phenyl}-2-methylpropanamide |

|---|---|

Molekularformel |

C17H19N3O2 |

Molekulargewicht |

297.35 g/mol |

IUPAC-Name |

2-methyl-N-[4-(phenylcarbamoylamino)phenyl]propanamide |

InChI |

InChI=1S/C17H19N3O2/c1-12(2)16(21)18-14-8-10-15(11-9-14)20-17(22)19-13-6-4-3-5-7-13/h3-12H,1-2H3,(H,18,21)(H2,19,20,22) |

InChI-Schlüssel |

ZKBMAOVHIGLPAN-UHFFFAOYSA-N |

SMILES |

CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2 |

Kanonische SMILES |

CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-({3-[(2-methoxyethyl)carbamoyl]phenyl}carbamothioyl)benzamide](/img/structure/B269111.png)

![N-benzoyl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea](/img/structure/B269116.png)

![4-[(acetylcarbamothioyl)amino]-N-tert-butylbenzamide](/img/structure/B269118.png)

![N-[4-(4-morpholinylcarbonyl)phenyl]-N'-(phenylacetyl)thiourea](/img/structure/B269120.png)

![3-{[(acetylamino)carbothioyl]amino}-N-ethyl-N-phenylbenzamide](/img/structure/B269122.png)

![4-fluoro-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B269123.png)

![N-(2-furoyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea](/img/structure/B269124.png)

![N-{[3-(acetylamino)phenyl]carbamothioyl}-4-fluorobenzamide](/img/structure/B269125.png)

![N-(phenylacetyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea](/img/structure/B269130.png)

![2-(3-methylphenoxy)-N-[4-(propionylamino)phenyl]propanamide](/img/structure/B269131.png)

![N-isopropyl-3-({[(phenylacetyl)amino]carbothioyl}amino)benzamide](/img/structure/B269132.png)

![N-propionyl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea](/img/structure/B269133.png)

![4-{[(cyclohexylcarbonyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B269134.png)